molecular formula C18H19NO3S B6427521 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide CAS No. 2034329-12-7

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide

Cat. No.: B6427521
CAS No.: 2034329-12-7
M. Wt: 329.4 g/mol
InChI Key: QSVMVFHWJHXLHZ-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran carboxamide core linked to a hydroxy-substituted pentyl chain bearing a thiophene moiety. The benzofuran scaffold is notable for its aromatic and electron-rich properties, while the thiophene group introduces sulfur-containing heterocyclic reactivity. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally analogous molecules (e.g., carboxamide derivatives) are often explored for therapeutic applications, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-9-6-13(15-7-10-23-12-15)5-8-19-18(21)17-11-14-3-1-2-4-16(14)22-17/h1-4,7,10-13,20H,5-6,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVMVFHWJHXLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the thiophene ring through a series of coupling reactions. The pentyl chain with a hydroxy group is then attached to link the two aromatic systems.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to facilitate the formation of the carbon-carbon bonds between the aromatic rings .

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the aromatic rings or the hydroxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its hybrid benzofuran-thiophene framework. Below is a comparative analysis with key analogues:

Compound Molecular Features Key Functional Groups Potential Applications
Target Compound Benzofuran carboxamide + thiophene-pentyl hydroxyl chain Benzofuran, carboxamide, thiophene, hydroxyl Hypothesized: Enzyme inhibition, CNS activity
Deferoxamine Mesilate Linear polyamine with hydroxamic acid groups Hydroxamic acid, carboxamide, methanesulfonate Iron chelation therapy
5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine carboxamide + bicyclopentane Furopyridine, carboxamide, bicyclopentane Anticancer research (kinase inhibition)
Pentyl Acetate Isomers Ester derivatives of acetic acid with pentyl chains Ester, pentyl chain Industrial solvents, coatings

Functional Group Analysis

  • Carboxamide Linkage : Present in both the target compound and Deferoxamine Mesilate , this group enables hydrogen bonding, critical for target binding. However, Deferoxamine’s multiple hydroxamic acid groups prioritize metal coordination (e.g., iron chelation), whereas the target compound’s carboxamide may favor protein interactions.
  • Thiophene vs.
  • Hydroxyl Group: The pentyl-chain hydroxyl in the target compound contrasts with Deferoxamine’s hydroxyl-rich structure. This difference may reduce metal-binding efficacy but improve solubility compared to nonpolar analogues like pentyl acetate .

Physicochemical Properties

  • Solubility : The hydroxyl group likely increases aqueous solubility relative to pentyl acetate isomers (logP ~2.5–3.0) . However, the benzofuran and thiophene moieties may counterbalance this, resulting in moderate lipophilicity.

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